(S)-1-Phenylethanol
Overview
Description
(S)-1-phenylethanol is the (S)-enantiomer of 1-phenylethanol. It has a role as a mouse metabolite. It is an enantiomer of a (R)-1-phenylethanol.
This compound is a natural product found in Cyperus conglomeratus, Triticum aestivum, and Alpinia oxyphylla with data available.
Scientific Research Applications
Nongenotoxic Mode of Action : Engelhardt (2006) in "Archives of Toxicology" stated that 1-Phenylethanol is not clastogenic in vivo, indicating a nongenotoxic mode of action responsible for lung and liver tumors observed in mice following 2 years of inhalation exposure to ethylbenzene (Engelhardt, 2006).
Bioreduction in Asymmetric Synthesis : Atak et al. (2019) in "Green Processing and Synthesis" described the production of enantiomerically pure (S)-1-phenylethanol through the asymmetric bioreduction of acetophenone using Ispir bean as a whole-cell biocatalyst (Atak et al., 2019).
Flavor Research : Zhou et al. (2019) in "Food chemistry" discussed the enzymatic synthesis of enantiopure 1-phenylethanol using a plant-derived gene, suggesting potential applications in flavor research (Zhou et al., 2019).
Fragrance and Flavor Industry : Homola et al. (2015) in "Biocatalysis and Biotransformation" developed a model for the reversible reaction kinetics of acetophenone reduction to (R)-1-phenylethanol, which is important in the fragrance and flavor industry (Homola et al., 2015).
Pharmaceutical and Food Additive : More and Yadav (2018) in "ACS Omega" showed that supercritical CO2 can be used as a solvent for the selective synthesis of 1-phenylethanol, widely used in the pharmaceutical industry (More & Yadav, 2018).
Cosmetic, Perfume, and Food Industries : Hua and Xu (2011) in "Biotechnology advances" highlighted the application of 2-Phenylethanol in the cosmetic, perfume, and food industries, and its production through the microbial transformation process as an environmentally friendly method (Hua & Xu, 2011).
Electrochemical Hydrogenation Process : Sáez et al. (2013) in "Electrochimica Acta" investigated the synthesis of 1-phenylethanol using a solid polymeric electrolyte in an electrochemical hydrogenation process, showing high selectivity (Sáez et al., 2013).
Pharmacological Effects : Studies have also focused on various aspects of 1-phenylethanol, including its structures, reaction kinetics, enzymatic transesterification, and synthesis methods, with applications in various fields like pharmaceuticals, cosmetics, and food industries.
Properties
IUPAC Name |
(1S)-1-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4073259 | |
Record name | Benzenemethanol, .alpha.-methyl-, (.alpha.S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
Record name | (S)-(-)-sec-Phenethyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19137 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1445-91-6 | |
Record name | (S)-1-Phenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylethanol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001445916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, .alpha.-methyl-, (.alpha.S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4073259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-PHENYLETHANOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MIC4QLY2X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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